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N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide

Catalog No.
S2923913
CAS No.
2034373-02-7
M.F
C13H18N4O4S
M. Wt
326.37
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)morphol...

CAS Number

2034373-02-7

Product Name

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]morpholine-4-sulfonamide

Molecular Formula

C13H18N4O4S

Molecular Weight

326.37

InChI

InChI=1S/C13H18N4O4S/c18-22(19,17-5-8-20-9-6-17)15-3-4-16-11-12(10-14-16)13-2-1-7-21-13/h1-2,7,10-11,15H,3-6,8-9H2

InChI Key

KSMKXTJAAYZCSY-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3

solubility

not available

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide is a chemical compound with the molecular formula C13H18N4O4SC_{13}H_{18}N_{4}O_{4}S and a molecular weight of 326.37 g/mol. The compound features a morpholine ring, a sulfonamide group, and a furan-substituted pyrazole moiety, which contribute to its potential biological activity. The structure of the compound includes a morpholine ring attached to an ethyl chain that connects to a pyrazole ring, which is further substituted with a furan group.

Typical of sulfonamides and pyrazoles. These include:

  • Nucleophilic substitutions: The sulfonamide nitrogen can act as a nucleophile in reactions with electrophiles.
  • Condensation reactions: The presence of the morpholine and pyrazole units allows for potential condensation with aldehydes or ketones, forming more complex structures.
  • Reduction: The sulfonamide group can be reduced under specific conditions, leading to the formation of amines.

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide exhibits various biological activities, primarily due to its structural components. Research indicates that compounds with similar structures may possess:

  • Antimicrobial properties: Many sulfonamides are known for their antibacterial effects.
  • Anti-inflammatory effects: Pyrazole derivatives often show promise in reducing inflammation.
  • Anticancer activity: Some studies suggest that furan-containing compounds can inhibit tumor growth.

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide typically involves several steps:

  • Formation of the pyrazole ring: This can be achieved through the reaction of furan derivatives with hydrazine or similar reagents.
  • Alkylation of morpholine: Morpholine can be alkylated using an appropriate halide to introduce the ethyl chain.
  • Coupling reaction: The final step involves coupling the pyrazole derivative with the morpholine sulfonamide under acidic or basic conditions to yield the target compound.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting bacterial infections or inflammatory diseases.
  • Agriculture: Similar compounds are explored for their herbicidal or fungicidal properties.
  • Material science: The unique structure may allow for applications in developing new materials or polymers.

Interaction studies involving N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may interact with:

  • Enzymes involved in bacterial cell wall synthesis, potentially leading to antibacterial effects.
  • Inflammatory mediators, which could help in modulating inflammatory responses.

Several compounds share structural similarities with N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamideC15H22N4O3S2Contains thiophene instead of furanAntimicrobial
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholineC16H18N4O3Additional methyl groups on pyrazoleAnti-inflammatory
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamideC14H18N4O3Carboxamide instead of sulfonamidePotential anticancer

The unique combination of the furan and pyrazole moieties along with the morpholine structure gives N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide distinct properties that may enhance its biological efficacy compared to similar compounds.

Core Architecture

The molecule comprises three distinct regions:

  • Morpholine sulfonamide backbone: A six-membered morpholine ring (C₄H₉NO) fused to a sulfonamide group (-SO₂NH₂), providing rigidity and hydrogen-bonding capacity.
  • Pyrazole-furan ensemble: A 1H-pyrazole ring (C₃H₃N₂) substituted at the 4-position with a furan-2-yl group (C₄H₃O), introducing π-π stacking potential and metabolic stability.
  • Ethyl linker: A two-carbon chain (C₂H₄) bridging the morpholine sulfonamide and pyrazole moieties, enabling conformational flexibility.

Table 1: Molecular Characteristics

PropertyValue
Molecular formulaC₁₃H₁₉N₅O₄S
Molecular weight365.39 g/mol
Key functional groupsSulfonamide, pyrazole, furan
Hybridizationsp³ (morpholine), sp² (pyrazole/furan)

The sulfonamide group (-SO₂NH₂) is a critical hydrogen-bond donor/acceptor, while the pyrazole and furan rings contribute to aromatic interactions and solubility modulation.

Spectroscopic and Computational Insights

While experimental spectral data for this specific compound are not publicly available, analogous structures provide predictive benchmarks:

  • IR spectroscopy: Expected peaks near 1150 cm⁻¹ (S=O stretching) and 3100–3300 cm⁻¹ (N-H stretching).
  • NMR spectroscopy:
    • ¹H NMR: Multiplets for morpholine protons (δ 3.5–4.0 ppm), pyrazole protons (δ 7.0–8.5 ppm), and furan protons (δ 6.2–7.4 ppm).
    • ¹³C NMR: Resonances for sulfonamide sulfur-linked carbon (δ 45–50 ppm) and furan carbons (δ 110–150 ppm).
  • Mass spectrometry: A molecular ion peak at m/z 365.39 with fragmentation patterns corresponding to sulfonamide cleavage and furan ring decomposition.

XLogP3

-0.5

Dates

Last modified: 08-17-2023

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